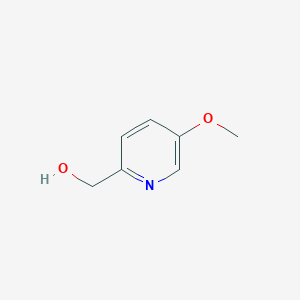
(5-Methoxypyridin-2-yl)methanol
描述
Synthesis and Characterization
The synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was explored through the reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. Optimal conditions for the synthesis were identified, with the highest yield achieved at a 1:1 molar ratio, a temperature of 75°C, and a reaction time of 6 hours. The resulting compound was thoroughly characterized using various analytical techniques, including elemental analysis, UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and X-ray single crystal diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized compound was determined through X-ray single crystal diffraction. It was found to crystallize in the monoclinic system, space group P21/c. The crystallographic parameters include cell dimensions of a = 1.1886(3) nm, b = 0.65948(16) nm, c = 1.6897(4) nm, and β = 108.505(3)°, with a volume of 1.2560(5) nm³. The density was calculated to be 1.281 g·cm⁻³, and the crystal structure exhibited a stable configuration supported by π-π packing and intramolecular hydrogen bonds, specifically O2-H2…N1 and C8-H8A…N2. Additionally, the compound displayed blue fluorescence .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving the synthesized compound, the presence of intramolecular hydrogen bonds suggests potential reactivity and interactions with other molecules. The stable crystal structure and π-π interactions may influence the compound's behavior in further chemical transformations .
Physical and Chemical Properties Analysis
The compound's physical properties, such as its crystalline form, density, and fluorescence, are indicative of its chemical stability and potential applications. The intramolecular hydrogen bonds contribute to the stability of the molecule, which could be relevant in the context of its physical properties and reactivity in chemical reactions .
Synthesis and Crystal Structure of a Related Compound
Another related compound, (4R, 5R)(5-hydroxymethyl-2, 2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was synthesized and crystallized in the monoclinic system, space group P2. The crystal structure was determined, revealing the R configuration of C(2) and C(3), with two OH groups on the same side of the dioxolane ring. The structure consists of a dioxolane ring and two aromatic rings, with intramolecular hydrogen bonds O(1)-H(1)…O(3) and O(4)-H(4)…O(2). An intermolecular hydrogen bond network is formed along the b-axis, contributing to the stability of the crystal structure .
科学研究应用
Aromatization and Methylation Studies
- Aromatization of Methanol and Methylation of Benzene: Studies have revealed that Mo2C/ZSM-5 catalysts facilitate the aromatization of methanol and methylation of benzene. This research demonstrates the conversion of methanol into adsorbed dimethyl ether and the formation of aromatic compounds like benzene, toluene, xylene, and C9+ aromatics (Barthos et al., 2007).
Surface Studies with Methanol
- Probing Surface Sites of Ceria Nanocrystals: Ceria nanocrystals' surface sites have been investigated using methanol adsorption and desorption. This study highlights the formation of different methoxy species on various ceria surfaces and their dehydrogenation pathways (Wu et al., 2012).
Synthesis and Structural Characterization
- Synthesis of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine: A study focused on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine highlights the different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Charge Transfer Complexation Studies
- Charge Transfer Interaction with Chloranilic Acid: Research on the interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents provides insights into the formation and stability of charge transfer complexes (Alghanmi & Habeeb, 2015).
Biobased HMF Derivatives
- Production of Biobased HMF Derivatives: A study on the conversion of 5-(hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol under mild conditions, highlights an efficient route for producing furan-based renewable building blocks (Cukalovic & Stevens, 2010).
Ligand Exchange Reactions
- Ligand Exchange Reactions in Tungsten Carbonyl Complexes: Research into ligand substitution reactions in [Et4N]3[W2(CO)6(OMe)3] complexes highlights the methoxide exchange process with various alcohols, contributing to our understanding of reactive binuclear tungsten(0) carbonyl centers (Klausmeyer et al., 2003).
Methanol Adsorption and Reaction
- Methanol Adsorption and Reaction in Microporous Materials: Studies on the structure of surface-bonded methanol structures in zeolite H-ZSM-5 and zeotype H-SAPO-34 using solid-state NMR provide insights into the nature of these complexes and the formation of various surface methoxy groups (Salehirad & Anderson, 1998).
安全和危害
未来方向
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
(5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIZFIQWAPBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480749 | |
| Record name | (5-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxypyridin-2-yl)methanol | |
CAS RN |
127978-70-5 | |
| Record name | (5-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

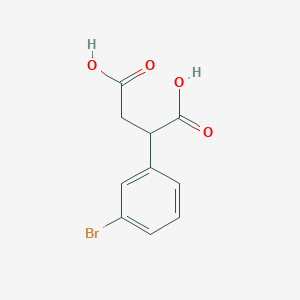
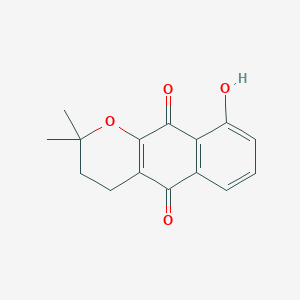
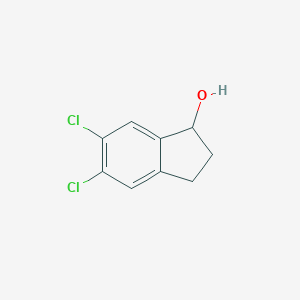
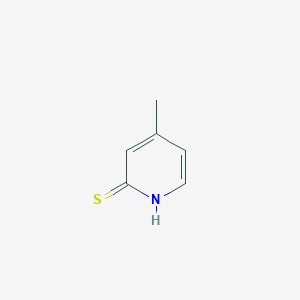
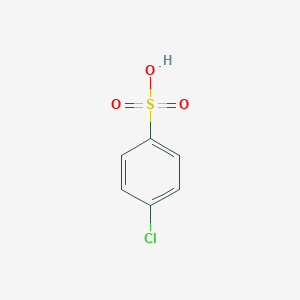
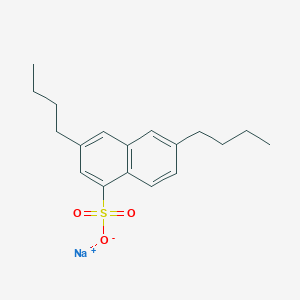

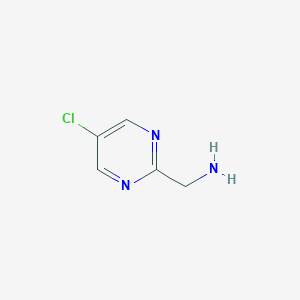
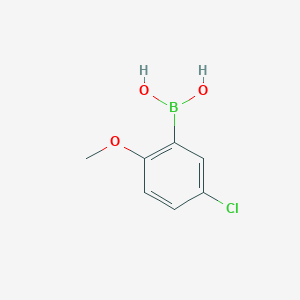
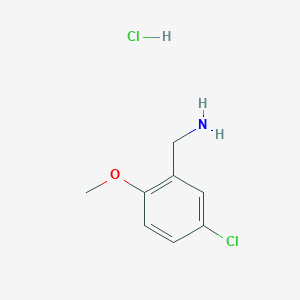

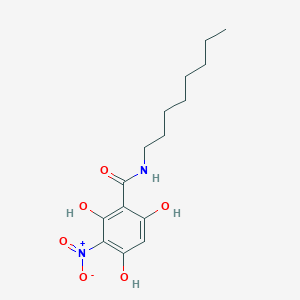
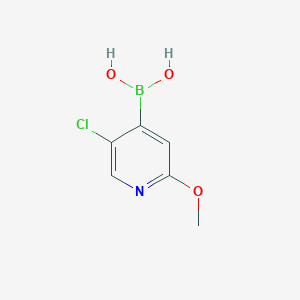
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)